((5-(6-Amino-purin-9-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl)-acetic acid
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Overview
Description
((5-(6-Amino-purin-9-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl)-acetic acid is a complex organic compound that features a purine base, a furan ring, and a phosphoryl group. This compound is of significant interest in the fields of chemistry and biology due to its structural similarity to nucleotides, the building blocks of DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((5-(6-Amino-purin-9-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl)-acetic acid typically involves multiple steps. The process begins with the preparation of the purine base, followed by the formation of the furan ring and the attachment of the phosphoryl group. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to ensure the successful synthesis of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods allow for the efficient and consistent production of the compound, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
((5-(6-Amino-purin-9-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine base.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia. Reaction conditions, such as solvent choice and temperature, play a critical role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated purine derivatives, while substitution reactions can produce a variety of substituted purine compounds .
Scientific Research Applications
((5-(6-Amino-purin-9-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl)-acetic acid has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound’s structural similarity to nucleotides makes it useful in studies of DNA and RNA synthesis and function.
Industry: The compound can be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of ((5-(6-Amino-purin-9-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl)-acetic acid involves its interaction with nucleic acid synthesis pathways. The compound can mimic natural nucleotides, allowing it to be incorporated into DNA or RNA strands. This incorporation can disrupt normal nucleic acid function, leading to the inhibition of viral replication or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Adefovir: A nucleotide analog used as an antiviral agent.
Tenofovir: Another nucleotide analog with antiviral properties.
Cidofovir: Used in the treatment of viral infections.
Uniqueness
((5-(6-Amino-purin-9-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl)-acetic acid is unique due to its specific structural features, such as the presence of both a purine base and a furan ring. This combination allows it to interact with biological systems in ways that other nucleotide analogs cannot .
Properties
CAS No. |
117627-24-4 |
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Molecular Formula |
C12H16N5O8P |
Molecular Weight |
389.26 g/mol |
IUPAC Name |
2-[[(2R,3S,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]acetic acid |
InChI |
InChI=1S/C12H16N5O8P/c13-10-7-11(15-3-14-10)17(4-16-7)12-9(21)8(20)5(25-12)1-24-26(22,23)2-6(18)19/h3-5,8-9,12,20-21H,1-2H2,(H,18,19)(H,22,23)(H2,13,14,15)/t5-,8-,9+,12-/m1/s1 |
InChI Key |
QMCLXDWCCQCWGE-RULCWPDDSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)(CC(=O)O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CC(=O)O)O)O)O)N |
Origin of Product |
United States |
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